Metarrestin is a novel molecule under development as a cancer therapeutic specifically designed to target metastasis, the leading cause of cancer-related deaths []. Here's a closer look at its scientific research applications:
Cancer metastasis involves a complex series of events where cancer cells detach from the primary tumor, travel through the bloodstream, and establish new growths in distant organs. Metarrestin works by targeting a unique structure within the nucleus of metastatic cancer cells called the perinuclear compartment (PNC) []. This PNC plays a crucial role in supporting the survival and metastatic potential of cancer cells [].
Researchers discovered that Metarrestin selectively disrupts the PNC structure, effectively crippling the metastatic machinery of cancer cells []. This targeted approach offers the potential to eliminate or significantly reduce metastasis while minimizing harm to healthy cells that lack the PNC.
Metarrestin has shown promising results in preclinical studies using animal models of various human cancers []. Studies have demonstrated that Metarrestin can robustly reduce or even completely prevent metastasis, leading to increased lifespans in the animal models []. These findings suggest that Metarrestin could be a powerful tool for combating metastasis in human patients.
For instance, a study published in Cancer Chemotherapy and Pharmacology evaluated the pharmacokinetic properties of Metarrestin in mice with pancreatic cancer []. The results provided valuable insights into the drug's absorption, distribution, metabolism, and excretion within the body, paving the way for further clinical development.
Given the encouraging preclinical data, Metarrestin is poised to enter human clinical trials. The National Institutes of Health (NIH) Clinical Center is planning trials to evaluate the safety and efficacy of Metarrestin for treating pancreatic cancer, a particularly aggressive form of cancer with a high metastatic rate [].
Metarrestin is a novel compound classified as a pyrrolo-pyrimidine-derived small molecule, specifically designed to target the perinucleolar compartment, or PNC, which is a unique nuclear structure associated with metastatic cancer cells. This compound was developed through extensive medicinal chemistry optimization, following a high-content screening of over 140,000 compounds aimed at identifying agents that could effectively reduce PNC prevalence in cancer cells. Metarrestin's chemical structure is identified as 7-benzyl-4-imino-5,6-diphenyl-4,7-dihydro-3H-pyrrolo[2,3-d]pyrimidin-3-yl, with a molecular weight of approximately 474.61 g/mol and a calculated logP value indicating high lipophilicity (CLogP = 4.34) .
Metarrestin undergoes various metabolic processes primarily involving biotransformation in the liver. It has been characterized as a substrate for cytochrome P450 3A4, with studies indicating that it does not exhibit significant inhibitory activity on cytochrome P450 enzymes. In pharmacokinetic studies, metarrestin demonstrated moderate clearance rates and a large volume of distribution across different species, suggesting efficient absorption and distribution following administration . The compound is metabolically stable and shows low potential for drug-drug interactions due to its minimal impact on CYP-mediated metabolism .
Metarrestin exhibits significant biological activity by selectively targeting and disrupting the perinucleolar compartment in cancer cells. This disruption leads to changes in nucleolar structure and function, inhibiting the growth and invasive capabilities of various cancer cell lines in vitro. Preclinical studies have demonstrated its efficacy in reducing metastasis in mouse models of pancreatic and prostate cancers, with treated animals showing no discernible adverse effects . The mechanism of action appears to involve interference with ribosomal biogenesis and RNA polymerase I transcription, primarily through interaction with the translation elongation factor eEF1A2 .
The synthesis of metarrestin involves several steps of medicinal chemistry optimization from initial high-content screening hits. The final synthetic route allows for the production of metarrestin in gram-scale quantities suitable for preclinical testing. Techniques employed include the use of organic solvents for dissolution and supercritical carbon dioxide for precipitation to achieve desired particle size distribution . The synthesis process has been refined to ensure high purity and bioavailability of the compound.
Metarrestin is primarily investigated as an anti-cancer agent targeting metastatic tumors. Its unique ability to disrupt the perinucleolar compartment makes it a promising candidate for treating various malignancies characterized by metastasis. Current research focuses on its potential applications in clinical settings for patients with advanced cancers where existing therapies have limited efficacy . The compound's favorable pharmacokinetic properties support its progression towards clinical trials.
Interaction studies have shown that metarrestin effectively alters nucleolar architecture and reduces PNC prevalence in cancer cells. These changes are associated with decreased transcriptional activity of RNA polymerase I, which is crucial for ribosomal RNA synthesis. Ongoing research aims to further elucidate the cellular pathways influenced by metarrestin treatment and identify additional molecular targets involved in its mechanism of action .
Metarrestin stands out among other compounds targeting metastatic cancer due to its specific action on the perinucleolar compartment. Below is a comparison with similar compounds:
Compound Name | Mechanism of Action | Targeted Structure | Unique Features |
---|---|---|---|
Metarrestin | Disassembles perinucleolar compartments | Perinucleolar compartment | First-in-class; specific to metastatic cells |
Doxorubicin | Intercalates DNA and inhibits topoisomerase | DNA | Broad-spectrum anti-cancer agent; not specific to metastasis |
Paclitaxel | Stabilizes microtubules | Microtubules | Used primarily in solid tumors; affects cell division |
Cisplatin | Forms DNA cross-links | DNA | Effective against testicular and ovarian cancers; broad action |
Etoposide | Inhibits topoisomerase II | DNA | Primarily used for hematologic malignancies |
Metarrestin's specificity for the perinucleolar compartment sets it apart from traditional chemotherapeutic agents that often lack selectivity and can affect healthy cells as well .
Metarrestin is a synthetic small molecule with the chemical formula C₃₁H₃₀N₄O and a molecular weight of 474.60 g/mol. Its structure comprises a pyrrolo[2,3-d]pyrimidine core substituted with benzyl, diphenyl, and cyclohexanol groups, conferring specificity for its biological target.
The systematic IUPAC name is (1r,4r)-4-{7-benzyl-4-imino-5,6-diphenyl-3H,4H,7H-pyrrolo[2,3-d]pyrimidin-3-yl}cyclohexan-1-ol. Common synonyms include ML246, trans-4-(7-benzyl-4-imino-5,6-diphenylpyrrolo[2,3-d]pyrimidin-3-yl)cyclohexanol, and NCATS-SM0590.
Metarrestin exhibits limited aqueous solubility (<1 mg/mL in water) but high solubility in dimethyl sulfoxide (31.25 mg/mL). Formulation strategies often use 30% PEG-400/70% hydroxypropyl-β-cyclodextrin to enhance bioavailability.
The initial synthesis involved a high-throughput screen of 140,000 compounds, followed by optimization of a pyrrolopyrimidine hit. Key steps included:
Property | Value | Method/Source |
---|---|---|
Molecular weight | 474.60 g/mol | UPLC–MS/MS |
logP | 5.2 | Computational modeling |
Aqueous solubility | <1 mg/mL | Equilibrium solubility |
DMSO solubility | 31.25 mg/mL | Experimental data |
Parameter | Initial Synthesis | Optimized Synthesis |
---|---|---|
Yield | 12% | 68% |
Reaction time | 72 hours | 8 hours |
Purity | 85% | >98% |
Solvent usage | 15 L/kg product | 3 L/kg product |
The perinucleolar compartment serves as a dynamic subnuclear body located at the periphery of the nucleolus and represents a critical marker for metastatic cancer progression [4]. This structure forms almost exclusively in cancer cells but remains absent in normal, non-transformed cells, including embryonic stem cells [2] [4]. The perinucleolar compartment exhibits high enrichment with small nuclear ribonucleic acids and ribonucleic acid-binding proteins, reflecting distinct states of genome organization that correlate with metastatic behaviors [1] [4].
Research investigations have demonstrated that perinucleolar compartment prevalence, defined as the percentage of cells containing at least one perinucleolar compartment structure, positively correlates with disease progression across multiple solid organ cancers [2] [4]. In breast, colorectal, and ovarian cancers, perinucleolar compartment prevalence increases with disease advancement and reaches near complete prevalence in distant metastases [4]. The structure contains essential components including polypyrimidine tract-binding protein, which serves as a fundamental structural element enabling detection through fluorescent protein tagging approaches [2] [5].
The high-throughput screening campaign utilized the National Institutes of Health Molecular Libraries Small Molecule Repository, testing 140,800 structurally diverse compounds for their ability to reduce perinucleolar compartment prevalence [4] [6]. The screening employed a high-content assay utilizing PC3M prostate cancer cells engineered to stably express green fluorescent protein-polypyrimidine tract-binding protein for direct detection of perinucleolar compartment structures [2] [4].
Screening Parameter | Value/Description |
---|---|
Total Compounds Screened | 140,800 compounds |
Primary Hits (Perinucleolar Compartment reduction <5%) | 4,338 compounds |
Confirmed Active Compounds | 93 compounds |
Active Clusters Identified | 25 clusters + 25 singletons |
Signal-to-Background Ratio | 15-fold average |
Z-Prime Factor | 0.6 average |
The screening methodology incorporated multiple secondary assays to eliminate compounds that induced apoptosis, deoxyribonucleic acid damage, generic cytotoxicity, or cell-cycle blockage [2] [4]. Cells underwent 16-hour compound incubation periods followed by paraformaldehyde fixation and Hoechst 33342 nuclear staining [4]. Imaging utilized the IN Cell Analyzer 1000 automated microscope system with 20X objective magnification and standard fluorescein isothiocyanate filter sets [4].
Following primary screening, 4,338 compounds demonstrated perinucleolar compartment reduction below 5 percent, with 121 compounds reconfirming activity under higher stringency conditions [4]. Subsequent twelve-point titration studies from 50 micromolar to 25 nanomolar concentrations identified 93 active compounds, which underwent structural classification into discrete chemical clusters [4]. Additional characterization included cell viability assessment using adenosine triphosphate luminescence assays, caspase 3/7 apoptosis evaluation, and deoxyribonucleic acid-displacement PicoGreen assays to exclude potential deoxyribonucleic acid intercalators [4].
The comprehensive screening approach ultimately yielded two high-priority chemotypes for advancement: CID 790407 with an activity concentration of 1.98 micromolar and CID 5152963 with an activity concentration of 0.83 micromolar [4]. Both compounds demonstrated activity in perinucleolar compartment disruption and invasion assays while remaining inactive in cytotoxicity and viability assessments [4].
Structure-activity relationship investigations focused extensively on the pyrrolopyrimidine hit compound CID 5152963, leading to the identification of compound MLS000556915 as the selected optimization lead [2] [3]. This compound exhibited potent perinucleolar compartment inhibitory activity, soft agar growth inhibition, invasion blocking capability, and minimal cytotoxicity profile [2].
The structure-activity relationship exploration revealed critical insights regarding the pyrrolopyrimidine scaffold requirements for biological activity [4]. Systematic modification of the N-3 hydroxypropyl group demonstrated that ethyl analogues provided enhanced potency compared to the original hit, while butyl and pentyl extensions reduced activity [4]. Constraining the alkyl chain conformation through cyclohexyl ring formation produced dramatic potency improvements, with the trans-4-hydroxycyclohexyl derivative achieving a nine-fold enhancement in activity [4].
Compound | IC50 Perinucleolar Compartment Reduction (μM) | Cytotoxicity IC50 (μM) | Therapeutic Window | Key Modification |
---|---|---|---|---|
CID 5152963 (HTS Hit) | 0.83 | Not specified | Not specified | Original hit |
MLS000556915 (Lead) | Selected for optimization | Low cytotoxicity | Good | Selected lead |
5f (Metarrestin) | 0.20 | 7.65 | 38.3 | trans-4-hydroxycyclohexyl |
5g (cis-isomer) | 0.83 | Not specified | Not specified | cis-4-hydroxycyclohexyl |
Stereochemical investigations revealed significant activity differences between trans and cis configurations of the hydroxycyclohexyl substituent [4]. The trans-configuration demonstrated four-fold superior potency compared to the cis-isomer, indicating precise molecular target interaction requirements [4]. Alternative functional group modifications including cyclohexanone and tetrahydropyran substitutions maintained comparable potency to the hydroxycyclohexyl derivative [4].
Exploration of N-7 pyrrole substitutions demonstrated tolerance for aromatic groups, with benzyl and phenethyl substituents providing optimal activity profiles [4]. Alkyl substitutions at the N-7 position generally resulted in reduced potency, with few exceptions such as the N-methylenecyclopropyl derivative combined with tetrahydropyran substitution [4]. Para-substituted benzyl analogues including methoxy, trifluoromethoxy, and sulfonamide groups showed varying activity levels, with methoxy substitution maintaining potency equivalent to unsubstituted benzyl derivatives [4].
Investigation of the C-5 and C-6 phenyl group modifications revealed their essential nature for biological activity [4]. Replacement of both phenyl groups with methoxyphenyl, methylenedioxyphenyl, hydrogen, or alkyl substituents resulted in complete loss of perinucleolar compartment inhibitory activity [4]. These findings established the critical requirement for unsubstituted phenyl groups on the pyrrole ring for maintaining target interaction [4].
Medicinal chemistry optimization employed robust synthetic approaches enabling systematic exploration of structural modifications across the pyrrolopyrimidine scaffold [4]. The synthetic strategy utilized Knoevenagel condensation methodology for pyrrole construction, converting aminopyrroles to ethyl formimidates followed by cyclization with appropriate amines in methanol [4].
Structural Element | Optimal Modification | Activity Impact | Key Finding |
---|---|---|---|
N-3 Substitution | trans-4-hydroxycyclohexyl | 9-fold improvement (5f vs 5a) | Cyclohexyl constraint improves potency |
N-7 Substitution | Benzyl or phenethyl | Benzyl > phenethyl > alkyl | Aromatic substitutions tolerated |
C-5/C-6 Phenyl Groups | Unsubstituted phenyl groups required | Substitution or replacement = loss of activity | Both phenyl groups essential for activity |
Pyrrole Core | Diphenylpyrrole essential | Core modifications = inactive | Pyrrolopyrimidine scaffold required |
The optimization process incorporated parallel artificial membrane permeability assays to assess cellular penetration characteristics across analogue series [4]. Most active compounds demonstrated excellent permeability values exceeding 1000 × 10⁻⁶ centimeters per second, indicating favorable cellular uptake properties [4]. Liver microsome stability assessments revealed that trans-4-hydroxycyclohexyl derivatives possessed superior metabolic stability with half-lives exceeding 120 minutes [4].
Dimroth rearrangement studies provided additional structure-activity insights through generation of isomeric pyrrolopyrimidine analogues [4]. Treatment of N-3 substituted compounds with water and isopropanol under microwave irradiation at 150 degrees Celsius produced fully aromatic isomers that demonstrated complete loss of perinucleolar compartment inhibitory activity [4]. These rearranged compounds served as valuable inactive control molecules for mechanism-of-action studies [4].
The comprehensive medicinal chemistry campaign identified metarrestin as the optimal clinical candidate, featuring trans-4-hydroxycyclohexyl substitution at the N-3 position and benzyl substitution at the N-7 pyrrole position [4]. This compound achieved an IC50 of 0.20 micromolar for perinucleolar compartment disruption with a therapeutic window of 38.3-fold relative to cytotoxicity endpoints [4].
The preclinical development of metarrestin followed a systematic progression from initial screening through clinical trial preparation spanning approximately five years [7] [8]. The high-content screening phase commenced in 2015-2016 with the evaluation of 140,800 compounds, leading to the identification of two viable chemotypes for advancement [4] [6].
Development Phase | Timeframe | Key Outcomes |
---|---|---|
High-Content Screening | 2015-2016 | 140,800 compounds screened, 2 chemotypes advanced |
Hit Validation & Selection | 2016 | MLS000556915 selected for optimization |
Lead Optimization Studies | 2016-2017 | Metarrestin identified as clinical candidate |
Preclinical Studies | 2017-2018 | Favorable pharmacokinetic profile established across species |
Toxicology Studies | 2018-2019 | No Observed Adverse Effect Level determined, acceptable profile |
Investigational New Drug-Enabling Studies | 2018-2019 | Drug substance and formulation developed |
Clinical Grade Manufacturing | 2019 | Clinical grade capsules manufactured |
Investigational New Drug Filing | Q1 2019 (anticipated) | Investigational New Drug approved by Food and Drug Administration |
Phase I Clinical Trial Initiation | 2020 | First-in-human trial recruiting patients |
Hit validation and selection activities during 2016 focused on confirming the activity and selectivity profiles of screening hits, ultimately leading to the selection of MLS000556915 for optimization [2]. Lead optimization studies conducted throughout 2016-2017 employed extensive structure-activity relationship investigations that identified metarrestin as the clinical development candidate [4].
Preclinical absorption, distribution, metabolism, and excretion studies spanning 2017-2018 established favorable pharmacokinetic properties across multiple species including mice, rats, dogs, monkeys, and mini-pigs [9] [10]. These investigations demonstrated metarrestin's characteristics as a low-clearance compound with high bioavailability exceeding 80 percent across all tested species [9]. The compound exhibited moderate to high volume of distribution ranging from 1.5 liters per kilogram in monkeys to 17 liters per kilogram in mice [9].
Toxicology studies conducted during 2018-2019 encompassed Good Laboratory Practice-compliant safety assessments in multiple species [8] [11]. The comprehensive toxicological evaluation supported the compound's progression to clinical investigation with acceptable safety margins [8]. Investigational New Drug-enabling studies during the same period addressed drug substance synthesis, formulation development, and analytical method validation required for regulatory submission [8].